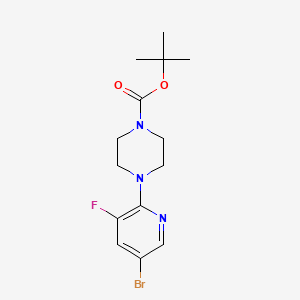

Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a substituted pyridine ring. Its molecular formula is C₁₄H₁₉BrFN₃O₂, with a molecular weight of 360.23 g/mol (CAS: 1289048-68-5) . The compound is synthesized via a nucleophilic aromatic substitution reaction between tert-butyl piperazine-1-carboxylate and 2,3-dibromo-5-fluoropyridine in the presence of potassium carbonate. Subsequent Stille coupling with 4-(tributylstannanyl)-1,3-thiazole introduces additional functionalization . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules due to its halogenated pyridine moiety, which enhances binding affinity and metabolic stability.

Properties

IUPAC Name |

tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrFN3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(16)8-10(15)9-17-12/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKKHQWWKIHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a bromo-fluoro pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine and subsequently treated with tert-butyl chloroformate to yield the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution due to activation by the electron-withdrawing fluorine atom at the 3-position. Common nucleophiles include amines, alkoxides, and thiols.

Key Findings :

-

The fluorine atom enhances the electrophilicity of the pyridine ring, facilitating substitution at the 5-position .

-

Steric hindrance from the tert-butyl group on the piperazine ring minimally affects reactivity at the pyridine core .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups.

Mechanistic Insights :

-

The tert-butyl carbamate group remains stable under coupling conditions, preserving the piperazine scaffold .

-

Fluorine’s electronegativity improves coupling efficiency by polarizing the C–Br bond .

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbamate group undergoes acid- or base-catalyzed hydrolysis to yield piperazine derivatives.

Notable Observations :

-

Hydrolysis under acidic conditions proceeds faster due to protonation of the carbamate oxygen .

-

The released piperazine can be further modified for drug discovery applications.

Fluorine-Directed Reactivity

The 3-fluoro substituent influences regioselectivity in subsequent reactions:

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₈BrF₁N₃O₂

- CAS Number : 1289048-68-5

- IUPAC Name : this compound

The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds. The presence of the bromine and fluorine substituents on the pyridine ring enhances its biological activity and selectivity.

Drug Development

This compound is utilized in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases, particularly those involving neurotransmitter systems.

Neuropharmacology

Research indicates that piperazine derivatives exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors. Compounds like this compound can be studied for their potential antidepressant or anxiolytic effects due to their ability to modulate these pathways .

Anticancer Research

The compound's structural features suggest potential applications in anticancer drug design. Studies have shown that pyridine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. Investigating the efficacy of this compound against various cancer cell lines could yield promising results .

Case Study 1: Synthesis of Piperazine Derivatives

In a study focusing on the synthesis of piperazine derivatives, this compound was synthesized and evaluated for its biological activity. The results demonstrated that modifications to the piperazine ring could significantly alter receptor affinity and selectivity, highlighting the importance of structural variations in drug design .

Case Study 2: Neuropharmacological Effects

A research article explored the neuropharmacological effects of various piperazine derivatives, including this compound. The study found that this compound exhibited significant binding affinity for serotonin receptors, suggesting its potential use as an antidepressant agent .

Mechanism of Action

The mechanism by which tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, the compound may act as a ligand for a particular receptor, binding to it and modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate can be contextualized by comparing it to analogous piperazine-carboxylate derivatives. Below is a detailed analysis:

Substituent Variations on the Pyridine Ring

- Key Insight: Bromine and fluorine substituents (as in the target compound) increase electrophilicity for nucleophilic aromatic substitution, while cyano or ester groups (e.g., Compound 6 and ) alter electronic properties, affecting solubility and reactivity in subsequent reactions.

Variations in the Aromatic System

Functional Group Additions

- Key Insight : Sulfonyl () or diazirine-alkyne () groups expand utility in chemical biology, enabling covalent binding or photo-crosslinking studies.

Biological Activity

Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate, with the CAS number 1289048-68-5, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H19BrFN3O2

- Molecular Weight : 360.22 g/mol

- CAS Number : 1289048-68-5

| Property | Value |

|---|---|

| Density | Predicted: 1.393 g/cm³ |

| Melting Point | 122-124 °C |

| Boiling Point | Predicted: 484.9 °C |

| pKa | 4.02 ± 0.39 |

| Storage Conditions | 2-8 °C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key metabolic pathways. The presence of the piperazine moiety is significant, as it often enhances binding affinity to targets due to its conformational flexibility.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing piperazine linked to pyridine structures have shown promising results against Mycobacterium tuberculosis and other pathogens.

Case Studies and Research Findings

-

Anti-Tubercular Activity :

A study focused on a series of substituted piperazine derivatives demonstrated that compounds with similar structural motifs exhibited effective anti-tubercular activity. One compound showed an MIC (minimum inhibitory concentration) of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv, suggesting that modifications in the piperazine structure can lead to enhanced efficacy against this pathogen . -

Inhibition Studies :

In vitro studies have shown that certain derivatives of piperazine can inhibit specific enzymes critical for bacterial survival. The incorporation of halogen atoms (like bromine and fluorine) into the structure has been linked to increased potency against bacterial strains . -

Toxicity Profile :

Toxicological assessments indicate that this compound is classified as an irritant and poses risks if ingested or if it comes into contact with skin . This highlights the importance of careful handling and further investigation into its safety profile.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between tert-butyl piperazine-1-carboxylate and halogenated pyridine derivatives. Key variables include solvent choice, temperature, and base selection. For example:

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,4-Dioxane | K₂CO₃ | 110 | 12 | 88.7 | |

| 1,4-Dioxane | K₂CO₃ | Reflux | 1.5 | 80 | |

| DMF | Triethylamine | 90 | 8 | 76 |

- Critical Considerations : Prolonged heating (12 h) in 1,4-dioxane with K₂CO₃ maximizes yield. Microwave-assisted synthesis (e.g., 100°C for 3 h) can reduce reaction time but requires Pd catalysis for cross-coupling steps .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm piperazine ring integration (e.g., 4H as broad singlets at δ 3.0–3.5 ppm for piperazine protons) and Boc-group signals (δ 1.46 ppm, 9H). Aromatic protons in pyridine appear as doublets (δ 7.0–8.5 ppm) .

- LCMS/HRMS : Monitor molecular ion peaks (e.g., m/z 342 [M+H]+) and fragmentation patterns .

- X-ray Crystallography : Resolve regiochemistry of bromo/fluoro substituents (e.g., bond angles and torsional strain analysis) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Silica Gel Chromatography : Use gradients of hexane/ethyl acetate (e.g., 8:1 to 4:1) to separate unreacted starting materials .

- Acid-Base Extraction : Remove excess base (e.g., K₂CO₃) via aqueous washes, followed by organic phase drying (Na₂SO₄) .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystalline products .

Q. How stable is the tert-butoxycarbonyl (Boc) protecting group under common reaction conditions?

- Methodological Answer : The Boc group is stable under basic conditions (e.g., K₂CO₃ in refluxing dioxane) but cleaved by strong acids (e.g., HCl in dioxane or TFA in DCM) . Stability tests (TLC or LCMS monitoring) are recommended for prolonged reactions.

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be designed using the bromo substituent?

- Methodological Answer :

- Catalyst System : Use Pd(PPh₃)₄ (1–5 mol%) with boronic acids in toluene/ethanol under microwave irradiation (100°C, 3 h) .

- Optimization : Add aqueous Na₂CO₃ (2M) to deprotonate boronic acids. Monitor regioselectivity via LCMS to avoid homo-coupling byproducts.

- Example : Conversion to tert-butyl 4-(5-aryl-3-fluoropyridin-2-yl)piperazine-1-carboxylate derivatives .

Q. What computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) on the pyridine ring?

- Methodological Answer :

- DFT Calculations : Analyze Fukui indices or electrostatic potential maps to identify electron-rich sites. The 3-fluoro group deactivates the ring, directing EAS to the 5-bromo position’s para site .

- Reaction Path Search : Use quantum chemical tools (e.g., Gaussian) to model transition states for nitration or halogenation .

Q. How can contradictory yield data (e.g., 76–88.7%) in similar reactions be resolved?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test factors like reagent purity (e.g., anhydrous K₂CO₃ vs. hydrated), solvent dryness, and inert atmosphere .

- Kinetic Profiling : Monitor reaction progress via in-situ IR or HPLC to identify incomplete conversion or side reactions.

Q. What strategies address poor solubility in aqueous or polar solvents?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/water mixtures (e.g., 10% v/v) for biological assays.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate esters) via nucleophilic displacement of bromine .

Q. How does the electron-withdrawing fluoro group influence piperazine ring conformation?

- Methodological Answer :

- X-ray Analysis : The fluoro group induces torsional strain, flattening the piperazine ring (e.g., dihedral angles < 10° between pyridine and piperazine) .

- Dynamic NMR : Study ring-flipping kinetics in DMSO-d₆ to quantify energy barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.